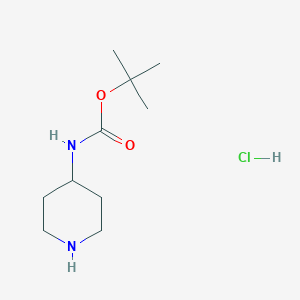

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester involves the platinum-catalyzed diboration of 1-hexyne with bis(pinacolato)diboron, followed by palladium-catalyzed cross-coupling reactions with organic halides. This method provides an efficient approach to generate pinacol esters of (E)-(1-organo-1-alkenyl)boronic acids in good yields, demonstrating a formal carboboration of alkynes via the diboration-coupling sequence (Ishiyama et al., 1996).

Molecular Structure Analysis

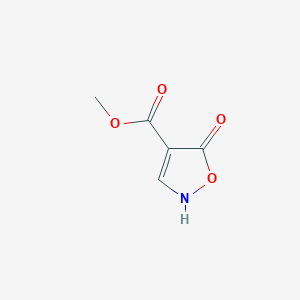

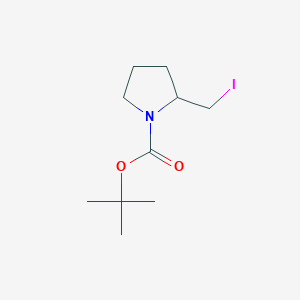

The molecular structure of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is characterized by the presence of two boronic acid groups attached to a hexene chain. This structure is crucial for its reactivity and ability to participate in various chemical reactions, enabling the synthesis of complex organic molecules with high precision.

Chemical Reactions and Properties

This compound undergoes regioselective cross-coupling with aryl, 1-alkenyl, benzyl, and allyl halides in the presence of a palladium catalyst and a base, leading to the synthesis of pinacol esters of (E)-(1-organo-1-alkenyl)boronic acids. The efficiency of this process highlights the compound's utility in organic synthesis, particularly in constructing carbon-carbon bonds with high stereocontrol (Ishiyama et al., 1996).

科学的研究の応用

Cross-Coupling Reactions

(E)-1,2-Bis(boryl)-1-hexene, prepared from the diboration of 1-hexyne, serves as a precursor in palladium-catalyzed cross-coupling reactions. This process yields pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid, demonstrating a formal carboboration of alkynes via a diboration-coupling sequence. This technique is notable for its regioselectivity and the retention of the E-configuration in the final products, providing a versatile tool for synthesizing organoboron compounds with defined stereochemistry (Ishiyama, Yamamoto, & Miyaura, 1996).

Synthesis of Unsymmetrical 1,3-Dienes

The palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates facilitates the synthesis of 1-alkenylboronic acid pinacol esters. This method enables the one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. It highlights the compound's utility in forming complex diene structures, a valuable asset in the synthesis of natural products and pharmaceuticals (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Asymmetric Synthesis

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is also crucial in the asymmetric synthesis of stable α-aminoboronic esters. By using an alternative boron source, such as bis(pinanediolato)diboron, in the presence of N-heterocyclic carbene and copper(I) chloride, researchers have developed stereospecific syntheses that yield products with significantly improved stability compared to their pinacol derivatives. This approach is particularly relevant for creating boron-containing compounds with potential biological activity (Chen, Chen, Zheng, & Sun, 2014).

Safety And Hazards

“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

将来の方向性

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACOFNGKSPZAFQ-YPKPFQOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)